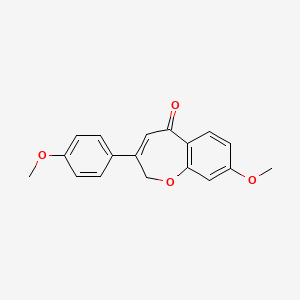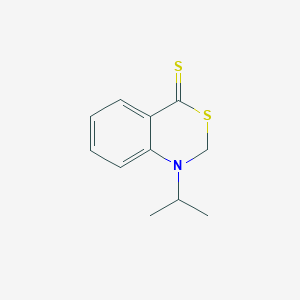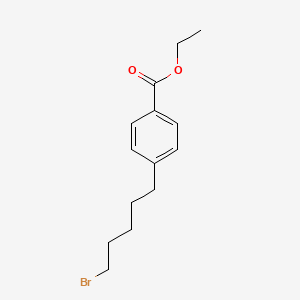
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: Thiazole derivative, benzyl chloride, and 4-methoxyphenylboronic acid
Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling)
Product: N-Benzyl-4-(4-methoxyphenyl)-thiazole
Step 3: Methylation
Reactants: N-Benzyl-4-(4-methoxyphenyl)-thiazole and methyl iodide
Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone)
Product: N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a sulfur source. For example, the reaction between α-haloketones and thiourea can yield thiazoles under suitable conditions.
-
Step 1: Formation of Thiazole Ring
Reactants: α-Haloketone and thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: Thiazole derivative
化学反应分析
Types of Reactions
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted thiazoles
科学研究应用
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-Benzyl-4-methoxybenzylamine: Similar structure but lacks the thiazole ring.
N-Benzyl-4-methoxybenzamide: Contains an amide group instead of the thiazole ring.
4-Methoxyphenyl-N-methylthiazole: Similar thiazole structure but lacks the benzyl group.
Uniqueness
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the combination of its benzyl, methoxyphenyl, and methyl groups attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
85656-39-9 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC 名称 |
N-benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2OS/c1-20(12-14-6-4-3-5-7-14)18-19-17(13-22-18)15-8-10-16(21-2)11-9-15/h3-11,13H,12H2,1-2H3 |
InChI 键 |
VCWRAYOIXPYFDU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
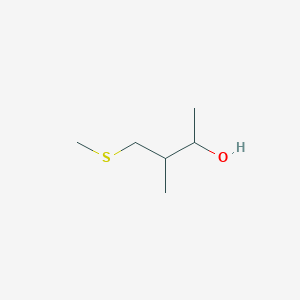

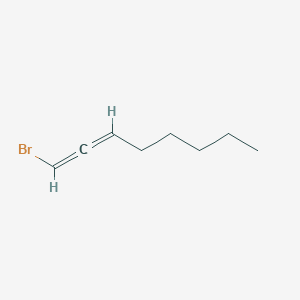
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
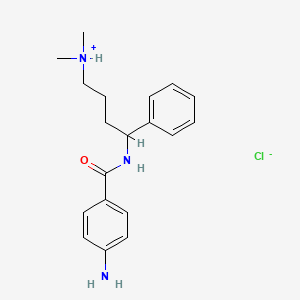
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
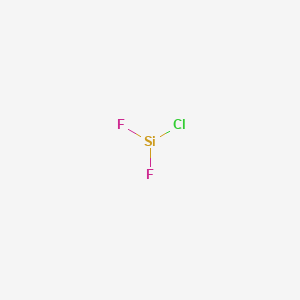
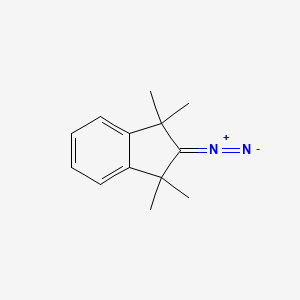
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
